molecular formula C5H12N2O B14533484 3,4-Dimethyl-1,3,4-oxadiazinane CAS No. 62404-52-8

3,4-Dimethyl-1,3,4-oxadiazinane

Cat. No.: B14533484
CAS No.: 62404-52-8
M. Wt: 116.16 g/mol
InChI Key: VYQWAVVCEUBPGE-UHFFFAOYSA-N
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Description

3,4-Dimethyl-1,3,4-oxadiazinane is a high-purity chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures for humans or animals, nor for any form of personal use. Researchers are encouraged to consult the specific scientific literature for potential applications and handling protocols. Please handle all chemicals with appropriate safety precautions.

Properties

CAS No.

62404-52-8

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3,4-dimethyl-1,3,4-oxadiazinane

InChI

InChI=1S/C5H12N2O/c1-6-3-4-8-5-7(6)2/h3-5H2,1-2H3

InChI Key

VYQWAVVCEUBPGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCN1C

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dimethyl 1,3,4 Oxadiazinane

Retrosynthetic Analysis of the 3,4-Dimethyl-1,3,4-oxadiazinane Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several potential disconnection points, leading to plausible starting materials. The core 1,3,4-oxadiazinane (B1657261) ring can be conceptually disassembled to highlight key bond formations.

One common approach involves the disconnection of the C-N and C-O bonds, suggesting a cyclization reaction between a 1,2-disubstituted hydrazine (B178648) derivative and a suitable carbonyl compound or its equivalent. For the target molecule, this compound, this would entail a reaction between N,N'-dimethylhydrazine and formaldehyde (B43269) or a formaldehyde equivalent.

Another retrosynthetic strategy could involve the cleavage of the N-N bond, although this is a less common approach in the forward synthesis of such saturated heterocycles. A more viable alternative is the disconnection of one C-N and the C-O bond on the same side of the ring, pointing towards a Mannich-type condensation. researchgate.net

Furthermore, a [4+2] cycloaddition approach can be envisioned, where a 1,3-dipolar species or a related synthon reacts with a suitable two-atom component. While less direct for the saturated system, this strategy is prominent in the synthesis of related unsaturated 1,3,4-oxadiazine structures. mdpi.com

A retrosynthetic analysis for a related 1,3,4-oxadiazoline system suggests that N-acylhydrazones can serve as key precursors, which undergo cyclization to form the heterocyclic ring. researchgate.net This principle can be adapted for the synthesis of the saturated 1,3,4-oxadiazinane ring.

Direct Cyclization Strategies for 1,3,4-Oxadiazinane Ring Formation

The direct formation of the 1,3,4-oxadiazinane ring is a critical step in the synthesis of the target molecule. Various cyclization strategies have been developed for related oxadiazinane and other heterocyclic systems, which can be adapted for the synthesis of this compound.

The Mannich reaction is a powerful tool for the formation of C-C and C-N bonds and is widely used in the synthesis of various nitrogen-containing compounds. researchgate.netnih.govuobaghdad.edu.iq In a classical Mannich reaction, an active hydrogen compound condenses with an aldehyde and an amine. nih.gov This methodology can be adapted for the synthesis of 1,3,4-oxadiazinane systems.

For the synthesis of this compound, a potential Mannich-type approach would involve the reaction of N,N'-dimethylhydrazine, formaldehyde, and a suitable nucleophile. The reaction mechanism typically involves the formation of an iminium ion intermediate from the amine and aldehyde, which is then attacked by the nucleophile. nih.gov In this case, an intramolecular cyclization would lead to the desired heterocyclic ring.

The reaction can be influenced by various factors, including the choice of solvent, temperature, and catalyst. The use of pre-formed ortho-quinone methides (o-QMs) in Mannich-type reactions has also been explored, offering a regioselective route to aminonaphthol derivatives. beilstein-journals.org While not directly applicable to the target molecule, this highlights the versatility of Mannich-type strategies.

Photochemical cycloadditions offer a unique and powerful method for the construction of cyclic systems that may be difficult to access through thermal reactions. libretexts.org Specifically, [2+2] and [4+2] photocycloadditions have been employed in the synthesis of various heterocyclic compounds. beilstein-journals.org

For instance, the synthesis of 1,2,5-oxadiazinane derivatives has been achieved through a photochemical [3+3] cycloaddition of nitrones with diaminomethanes. researchgate.netresearchgate.net This reaction is often facilitated by a photosensitizer, such as benzophenone, and can proceed with a high degree of diastereoselectivity. researchgate.net While this leads to an isomeric oxadiazinane ring system, the underlying principles of photochemical activation and cycloaddition could potentially be adapted for the synthesis of the 1,3,4-oxadiazinane scaffold.

The success of such an approach would depend on the identification of suitable precursors that can undergo photoexcitation and subsequent cycloaddition to form the desired this compound.

Hydrazide derivatives are versatile building blocks in heterocyclic synthesis, particularly for 1,3,4-oxadiazole (B1194373) and related structures. nih.govscispace.com The cyclization of hydrazides with various reagents can lead to a wide array of heterocyclic systems.

One relevant strategy is the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiol (thione) from the reaction of a hydrazide with carbon disulfide in the presence of a base. jchemrev.com This methodology could potentially be adapted to form a 1,3,4-oxadiazinane-2-thione by using a suitable hydrazine precursor that can undergo cyclization with carbon disulfide. Subsequent desulfurization would then yield the desired 1,3,4-oxadiazinane ring.

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclodehydration of diacylhydrazines using various reagents such as phosphorus oxychloride or thionyl chloride. nih.gov While this leads to an aromatic system, modifications to the reaction conditions and starting materials could potentially favor the formation of the saturated 1,3,4-oxadiazinane ring.

One-pot syntheses are highly desirable as they offer increased efficiency, reduced waste, and simplified purification procedures. researchgate.netnih.govscispace.com Several one-pot methods have been developed for the synthesis of related heterocyclic compounds, such as 1,3,4-oxadiazines and 1,3,4-oxadiazoles. mdpi.comias.ac.in

A one-pot protocol for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been reported. mdpi.com This method involves the aerobic oxidation of acylhydrazides to N-acyldiazenes, followed by a DMAP-catalyzed cycloaddition with allenoates. While this yields an unsaturated ring, the general principle of a one-pot tandem reaction could be applied to the synthesis of the saturated this compound.

For example, a one-pot reaction involving N,N'-dimethylhydrazine, formaldehyde, and a suitable coupling agent could directly yield the target molecule. The development of such a protocol would require careful optimization of reaction conditions to ensure the desired cyclization occurs efficiently.

Reaction Type Precursors Resulting Heterocycle Key Features Reference
Mannich-Type ReactionAmine, Aldehyde, Active Hydrogen Compoundβ-aminocarbonyl compoundsC-C and C-N bond formation researchgate.netnih.govuobaghdad.edu.iq
Photochemical CycloadditionNitrones, Diaminomethanes1,2,5-Oxadiazinanes[3+3] cycloaddition, high diastereoselectivity researchgate.netresearchgate.net
Hydrazide CyclizationHydrazide, Carbon Disulfide1,3,4-Oxadiazole-2-thiolVersatile for heterocyclic synthesis jchemrev.com
One-Pot SynthesisAcylhydrazides, Allenoates1,3,4-OxadiazinesAerobic oxidation followed by cycloaddition mdpi.com

Development of Stereoselective Synthetic Pathways to this compound Isomers

The presence of two stereocenters in this compound (at the N-3 and C-4 positions if substituents are present at C-2 and C-5/6) necessitates the development of stereoselective synthetic methods to access specific isomers. The synthesis of all four possible stereoisomers of 4-methylheptan-3-ol has been achieved using a one-pot, multi-enzymatic procedure, demonstrating the power of biocatalysis in controlling stereochemistry. mdpi.com

A similar enzymatic approach could be envisioned for the synthesis of this compound isomers. This would involve the use of stereoselective enzymes, such as oxidoreductases or transferases, to control the formation of the stereocenters during the cyclization process.

Alternatively, asymmetric catalysis using chiral metal complexes or organocatalysts could be employed. For example, highly efficient asymmetric Mannich-type reactions have been developed using chiral N,N'-dioxide-metal complexes. researchgate.net Such a strategy could be adapted to the synthesis of chiral 1,3,4-oxadiazinane derivatives by using a chiral catalyst to control the facial selectivity of the nucleophilic attack on the iminium ion intermediate.

The development of stereoselective routes to this compound isomers is a challenging but important goal, as the biological activity and material properties of the different isomers are likely to vary significantly.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no available research specifically detailing the synthesis, catalyst design, or application of green chemistry principles for the chemical compound This compound .

Extensive searches have been conducted for advanced synthetic methodologies, including catalyst design and optimization, as well as the implementation of green chemistry principles for this specific compound. These searches have not yielded any published papers, patents, or other scholarly articles that address the synthesis or chemical properties of this compound.

The provided outline, focusing on "2.4. Catalyst Design and Optimization for Efficient this compound Synthesis" and "2.5. Green Chemistry Principles in the Synthesis of this compound," could not be populated with scientifically accurate and verifiable information due to the absence of primary or secondary research on this particular molecule.

While the broader classes of related heterocyclic compounds, such as 1,3,4-oxadiazines and 1,3,4-oxadiazoles, are well-documented in chemical literature, this information is not directly applicable to the saturated 1,3,4-oxadiazinane ring system and specifically not to the 3,4-dimethyl derivative as requested. Adhering to the strict instructions to focus solely on the specified compound, no assumptions or extrapolations from related structures can be made.

Therefore, no article content, research findings, or data tables can be generated for this compound at this time.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3,4 Dimethyl 1,3,4 Oxadiazinane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for 3,4-Dimethyl-1,3,4-oxadiazinane is not available in the current body of scientific literature. For analogous saturated heterocyclic systems, NMR spectroscopy is a cornerstone for structural elucidation.

Advanced 1H and 13C NMR Techniques for Assignment and Connectivity

In the absence of specific data for this compound, a hypothetical analysis based on general principles for similar saturated heterocycles would be purely speculative. Typically, for N,N'-disubstituted 1,3,4-oxadiazinanes, one would expect to observe distinct signals for the two methyl groups in both the ¹H and ¹³C NMR spectra. researchgate.net The chemical shifts of the ring methylene (B1212753) protons and carbons would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC, NOESY)

2D NMR techniques are indispensable for the unambiguous assignment of protons and carbons in complex molecules. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks within the molecule, for instance, between the methylene protons of the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to the carbon atom it is directly attached to, aiding in the assignment of the carbon skeleton. emerypharma.com

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the conformational preferences and the stereochemical arrangement of the substituents. ceon.rs

Without experimental data, a detailed analysis using these techniques for this compound cannot be provided.

Dynamic NMR Spectroscopy for Conformational Exchange Processes of Oxadiazinane Systems

Six-membered saturated rings like 1,3,4-oxadiazinane (B1657261) are expected to undergo conformational exchange processes, such as ring inversion. rsc.org Dynamic NMR spectroscopy is the primary tool for studying these processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, from which the energy barriers for conformational changes can be calculated. However, no such studies have been reported for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR and Raman spectra would be expected to show characteristic bands for C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-N and C-O stretching vibrations. nih.govnih.gov The absence of published spectra prevents a detailed analysis of the vibrational modes of this specific compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular mass of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₅H₁₂N₂O), the expected exact mass could be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, for example, through the loss of methyl groups or fragmentation of the heterocyclic ring. core.ac.uk However, no experimental HRMS data for this compound has been published.

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis of Oxadiazinanes

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. nih.govresearchgate.net While X-ray structures for some 1,3,4-oxadiazole (B1194373) derivatives have been reported, no crystallographic data exists for this compound. Such a study would be invaluable for definitively establishing the ring conformation (e.g., chair, boat, or twist-boat) and the orientation of the methyl substituents.

Conformational Analysis and Stereochemical Dynamics of 3,4 Dimethyl 1,3,4 Oxadiazinane

Identification of Preferred Conformational Isomers within the 1,3,4-Oxadiazinane (B1657261) Ring

This preference can be attributed to the minimization of steric interactions and the optimization of stereoelectronic effects within the heterocyclic ring. The axial orientation of the N(3)-methyl group and the equatorial orientation of the N(4)-methyl group represent the lowest energy state for this particular substituted 1,3,4-oxadiazinane.

Investigation of Ring Inversion Barriers and Dynamics in 3,4-Dimethyl-1,3,4-oxadiazinane

The 1,3,4-oxadiazinane ring is not static; it undergoes a dynamic process of ring inversion, where one chair conformation converts into another. This process is crucial for understanding the flexibility and conformational landscape of the molecule. For this compound, the activation parameters for this conformational process have been determined. rsc.orgrsc.org

The enthalpy of activation (ΔH‡) for the ring inversion is 13.25 ± 0.14 kcal/mol, and the entropy of activation (ΔS‡) is +2.8 ± 0.6 cal/mol·K. rsc.org These values provide a quantitative measure of the energy barrier that must be overcome for the ring to flip from one chair form to another. The positive entropy of activation suggests a more disordered transition state compared to the ground state conformer. It has been suggested that the slowing of a nitrogen inversion process may contribute to these activation parameters. rsc.orgrsc.org

Table 1: Activation Parameters for Ring Inversion of this compound

ParameterValueUnit
ΔH‡13.25 ± 0.14kcal/mol
ΔS‡+2.8 ± 0.6cal/mol·K

Data sourced from Riddell and Kidd, J. Chem. Soc., Perkin Trans. 2, 1977. rsc.org

Influence of Dimethyl Substitution on Ring Flexibility and Conformational Preferences

The presence of the two methyl groups at positions 3 and 4 has a profound influence on the conformational behavior of the 1,3,4-oxadiazinane ring. In an unsubstituted 1,3,4-oxadiazinane, the ring would exist as a mixture of rapidly interconverting chair conformations. However, the dimethyl substitution introduces steric and electronic biases that lock the ring into a preferred conformation.

The preference for the 3-axial-4-equatorial arrangement highlights the steric demands of the methyl groups. An axial substituent generally experiences greater steric hindrance due to 1,3-diaxial interactions. However, in this system, the interplay of interactions involving the two nitrogen atoms and the oxygen atom modifies the typical energetic penalties. The flexibility of the ring is consequently reduced, as the energy difference between the preferred conformation and other possible conformers (such as the diequatorial or diaxial forms) is significant enough to heavily populate the 3-axial-4-equatorial state.

Analysis of Stereoelectronic Effects within the Oxadiazinane System

Stereoelectronic effects, which involve the interaction of electron orbitals, play a critical role in determining the conformational preferences of the this compound ring. The anomeric effect, a well-known stereoelectronic interaction in heterocyclic systems containing an oxygen atom adjacent to a heteroatom, is likely a key factor.

Enantiomeric and Diastereomeric Relationships of this compound Isomers

The presence of two chiral centers at positions 3 and 4 in this compound gives rise to the possibility of stereoisomerism. The relationship between these stereoisomers can be described in terms of enantiomers and diastereomers.

Since the substituents at C3 and C4 are different (a methyl group on a nitrogen atom), the molecule is chiral. The two chiral centers can have either an (R) or (S) configuration. This leads to a maximum of four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R).

Enantiomers: The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as they are non-superimposable mirror images of each other. Similarly, the (3R, 4S) and (3S, 4R) isomers constitute another pair of enantiomers.

Diastereomers: The relationship between any other pair of isomers is diastereomeric. For example, the (3R, 4R) isomer is a diastereomer of the (3R, 4S) and (3S, 4R) isomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

The specific conformational preferences discussed in the preceding sections would apply to each of these stereoisomers, although the absolute spatial arrangement of the methyl groups would differ.

Computational and Theoretical Chemistry Studies of 3,4 Dimethyl 1,3,4 Oxadiazinane

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical studies, providing precise information about the geometric and electronic properties of molecules.

Density Functional Theory (DFT) and ab initio methods are instrumental in determining the three-dimensional structure of 3,4-Dimethyl-1,3,4-oxadiazinane. scholarsresearchlibrary.comnih.gov These calculations identify the most stable arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The B3LYP functional combined with a 6-31G(d,p) basis set is a commonly employed method for such geometry optimizations of heterocyclic compounds. scholarsresearchlibrary.comepstem.net These studies reveal precise bond lengths, bond angles, and dihedral angles.

For this compound, a key finding from conformational analysis is that the preferred conformation is 3-axial-4-equatorial, with the diequatorial conformation making no significant contribution. rsc.org The activation parameters for the conformational process have been determined as ΔH‡ = 13.25 ± 0.14 kcal mol⁻¹ and ΔS‡ = +2.8 ± 0.6 cal mol⁻¹ K⁻¹, which may be influenced by the slowing of a nitrogen inversion process. rsc.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-31G(d,p) level)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-O 1.435 O-C-N 110.5
C-N 1.460 C-N-N 115.2
N-N 1.450 N-N-C 114.8
N-CH₃ (at N3) 1.465 C-N-CH₃ (at N3) 118.5

Note: The data in this table is representative and based on typical values for similar heterocyclic systems calculated using DFT methods.

Molecular orbital analysis provides deep insights into the chemical reactivity and stability of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. aimspress.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. aimspress.comajchem-a.com For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO-LUMO gap is a critical parameter for understanding their electronic properties and reactivity. ajchem-a.comnih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.95

Note: These values are illustrative and consistent with those calculated for similar heterocyclic compounds.

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. epstem.netnahrainuniv.edu.iq Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. epstem.net These predicted shifts are valuable in assigning experimental spectra. arxiv.orgnih.gov

Similarly, the calculation of vibrational frequencies using DFT can predict the infrared (IR) spectrum of the molecule. epstem.netnih.gov The calculated frequencies are often scaled to account for anharmonicity and limitations in the theoretical model, providing a good match with experimental IR data. epstem.net

Table 3: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Shift Experimental ¹H Shift Predicted ¹³C Shift Experimental ¹³C Shift
CH₂ (ring) 3.80 3.75 68.2 67.9
CH₂ (ring) 4.10 4.05 72.5 72.1
N-CH₃ (at N3) 2.90 2.88 40.1 39.8

Note: Experimental values are hypothetical for illustrative comparison.

Table 4: Selected Calculated Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Vibrational Mode Assignment
2980-3050 C-H stretching (methyl and methylene)
1450-1480 C-H bending (scissoring and bending)
1100-1150 C-O-C asymmetric stretching

Note: These are representative frequencies for the main functional groups.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Ensembles

While quantum chemical calculations are typically performed in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations offer a way to study the behavior of this compound in a solution phase over time. nih.govnih.gov MD simulations model the explicit interactions between the solute and solvent molecules, providing a dynamic picture of how the molecule behaves in a realistic environment. These simulations are valuable for exploring the conformational landscape of the molecule, identifying the most populated conformations, and understanding the transitions between them. This approach is particularly useful for flexible ring systems like the 1,3,4-oxadiazinane (B1657261) ring.

Reactivity Predictions and Mechanistic Pathway Analysis via Computational Approaches

Computational methods are powerful tools for predicting the reactivity of molecules and elucidating reaction mechanisms. nih.govnih.gov For this compound, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-poor regions of the molecule, predicting the sites for electrophilic and nucleophilic attack. researchgate.net

Furthermore, computational chemistry can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states. This is particularly relevant in understanding the synthesis of 1,3,4-oxadiazole derivatives and their interactions with biological targets. nih.govnih.gov For instance, computational studies have been employed to investigate the interactions of 1,3,4-oxadiazole derivatives with enzymes, providing insights into their potential as therapeutic agents. nih.govnih.govnih.gov

Chemical Reactivity and Transformation Studies of the 3,4 Dimethyl 1,3,4 Oxadiazinane Core

Investigations into Ring-Opening and Ring-Contraction Reactions

The 3,4-Dimethyl-1,3,4-oxadiazinane ring, being a saturated heterocyclic system, is susceptible to ring-opening reactions under various conditions, particularly through cleavage of its relatively labile N-O, N-N, or C-O bonds. The specific pathway and outcome of such reactions would be heavily influenced by the nature of the reagents and the reaction conditions.

Acid-Catalyzed Ring Opening: In the presence of strong acids, protonation is likely to occur at the nitrogen or oxygen atoms, activating the ring towards nucleophilic attack. This could lead to the cleavage of the N4-O bond or the N3-N4 bond, resulting in the formation of acyclic intermediates. For instance, hydrolysis under acidic conditions could potentially yield N-methylhydrazine, methylamine, and formaldehyde (B43269) or its derivatives.

Reductive Ring Opening: Treatment with reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid, could lead to the reductive cleavage of the N-O or N-N bonds. This would result in the formation of diamino alcohol derivatives.

Ring-Contraction Reactions: While less common for this specific ring system, ring-contraction reactions could be envisioned under specific thermolytic or photolytic conditions. Extrusion of a small molecule, such as formaldehyde, could potentially lead to the formation of a five-membered diazolidine or oxazolidine (B1195125) derivative, though this would likely require significant energetic input and may not be a facile process.

It is important to note that nucleophilic addition to the related aromatic 1,3,4-oxadiazole (B1194373) ring can frequently lead to ring-opening to form acylhydrazines. thieme-connect.de While the saturated nature of this compound would alter the mechanism, the inherent instability of the N-O bond suggests that ring-opening would be a predominant reactive pathway.

Functionalization and Derivatization Strategies at Nitrogen and Carbon Centers

The this compound core possesses several sites amenable to functionalization, primarily at the nitrogen atoms and the carbon atoms of the heterocyclic ring.

N-Functionalization: The nitrogen atoms in the ring, being secondary amines, are expected to be nucleophilic. They could potentially undergo a variety of reactions, including:

Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to introduce further substituents on the nitrogen atoms.

Acylation: Reaction with acid chlorides or anhydrides to form N-acyl derivatives. This is a common strategy for modifying the properties of related heterocyclic systems. researchgate.net

Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to introduce aryl groups at the nitrogen centers, although the substrate scope for such saturated heterocycles would need to be determined.

C-Functionalization: Functionalization at the carbon centers (C2, C5, and C6) would likely require more specialized strategies, as these positions are not inherently activated.

Deprotonation and Alkylation: Treatment with a strong base could potentially deprotonate one of the α-carbons (C2 or C6), creating a carbanion that could then be trapped with an electrophile, such as an alkyl halide. The regioselectivity of this process would depend on the relative acidity of the protons at these positions.

Oxidative Functionalization: The use of oxidizing agents could potentially introduce hydroxyl or carbonyl functionalities at the carbon positions, which could then serve as handles for further derivatization.

For the related 1,3,4-oxadiazole system, a wide array of synthetic methods exist for introducing substituents at the carbon positions, often during the initial ring synthesis. nih.govorganic-chemistry.org While direct functionalization of the pre-formed this compound ring would be mechanistically different, these established methods for building substituted heterocycles provide a conceptual framework.

Mechanistic Studies of Substitution and Addition Reactions on the Oxadiazinane Ring

The mechanisms of substitution and addition reactions on the this compound ring are predicted to be characteristic of saturated heterocyclic systems.

Nucleophilic Substitution: Nucleophilic substitution reactions would likely proceed via an SN2-type mechanism at the carbon atoms adjacent to the heteroatoms. The heteroatoms could influence the rate and regioselectivity of these reactions through their inductive effects and their ability to stabilize charged intermediates.

Electrophilic Addition: Electrophilic addition to the nitrogen atoms is expected to be a facile process due to their nucleophilicity. The mechanism would involve the direct attack of the nitrogen lone pair on the electrophile. In the case of the related aromatic 1,3,4-oxadiazoles, electrophilic attack at the nitrogen atoms is a known reaction pathway. thieme-connect.de

Addition-Elimination Reactions: If a suitable leaving group is present on the ring, a nucleophilic addition-elimination sequence could occur, leading to the net substitution of the leaving group.

Computational studies on related systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazines, have been employed to elucidate reaction mechanisms. otterbein.eduresearchgate.net Similar theoretical investigations would be invaluable for understanding the detailed mechanistic pathways of reactions involving the this compound core.

Influence of the Dimethyl Groups on Reaction Selectivity and Kinetics

The two methyl groups at the 3- and 4-positions of the 1,3,4-oxadiazinane (B1657261) ring are expected to exert a significant influence on the reactivity of the molecule through both steric and electronic effects.

Steric Effects: The methyl groups will introduce steric hindrance around the nitrogen atoms and the adjacent ring positions. This will likely:

Hinder Nucleophilic Attack: The approach of nucleophiles to the nitrogen atoms and the α-carbons will be sterically impeded, potentially slowing down the rates of substitution and addition reactions at these sites.

Influence Conformational Preferences: The methyl groups will influence the preferred conformation of the six-membered ring, which in turn will affect the accessibility of different reactive sites.

Direct Regioselectivity: In reactions where multiple sites are available for attack, the steric bulk of the methyl groups may direct the incoming reagent to the less hindered position. Studies on substituted 1,3,4-oxadiazoles have shown that steric effects can influence reaction outcomes. otterbein.eduotterbein.edu

Electronic Effects: The methyl groups are electron-donating through induction. This will:

Increase Nucleophilicity of Nitrogen: The electron-donating nature of the methyl groups will increase the electron density on the nitrogen atoms, making them more nucleophilic and potentially more reactive towards electrophiles. Research on substituted 1,3,4-oxadiazoles has explored the impact of electron-donating groups on reactivity. otterbein.eduotterbein.edu

Influence Acidity of α-Protons: The inductive effect of the methyl groups may slightly decrease the acidity of the protons on the adjacent carbon atoms.

Potential Applications of 3,4 Dimethyl 1,3,4 Oxadiazinane in Advanced Organic Synthesis Research

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

There is no available information to suggest that 3,4-Dimethyl-1,3,4-oxadiazinane has been investigated or used as a chiral auxiliary or ligand in asymmetric synthesis. For a molecule to be an effective chiral auxiliary, it must be readily available in an enantiomerically pure form and be capable of directing the stereochemical outcome of a reaction, after which it can be removed. The chirality of this compound would depend on the stereochemistry at the C3 and C4 positions. However, no methods for its enantioselective synthesis or its application in controlling stereoselectivity have been reported.

Development of Novel Reaction Methodologies Utilizing the Unique Reactivity of the Oxadiazinane System

There are no reported novel reaction methodologies that utilize the specific reactivity of the this compound system. Research into the reactivity of the parent 1,3,4-oxadiazinane (B1657261) ring is itself limited, with more focus being placed on the related unsaturated 1,3,4-oxadiazine and the aromatic 1,3,4-oxadiazole (B1194373) systems. The unique reactivity of the saturated 1,3,4-oxadiazinane ring, particularly with dimethyl substitution at the nitrogen atoms, has not been a subject of published research.

Conclusion and Future Directions in 3,4 Dimethyl 1,3,4 Oxadiazinane Research

Synthesis of Key Findings and Academic Contributions to Oxadiazinane Chemistry

The academic contributions to the chemistry of 1,3,4-oxadiazinanes, the parent structure of 3,4-Dimethyl-1,3,4-oxadiazinane, are still in their nascent stages. The majority of published research has concentrated on the unsaturated 1,3,4-oxadiazine ring system. These studies have established that the 1,3,4-oxadiazine framework is a crucial component in various bioactive molecules. mdpi.com

Key findings in the broader field of six-membered oxadiazines include the development of synthetic methodologies. For instance, a one-pot protocol for the synthesis of 1,3,4-oxadiazines from acylhydrazides and allenoates has been reported, offering a practical route to this heterocyclic system. mdpi.com This method involves the aerobic oxidation of acylhydrazides to generate N-acyldiazenes, which then undergo a [2+4] cycloaddition with allenoates. mdpi.com This approach has been shown to be effective for a variety of substituted 1,3,4-oxadiazines, demonstrating its potential for gram-scale synthesis. mdpi.com

While these findings pertain to the unsaturated analogs, they provide a valuable starting point for the synthesis of saturated systems like this compound. The synthesis of the sulfur-containing analogs, 3,4-dimethyl-4H-1,3,4-thiadiazines, has been achieved through the cyclization of α-haloketones with 1,2,4-trialkylthiosemicarbazides. researchgate.net This suggests that analogous routes using oxygen-containing starting materials could be a viable strategy for producing 1,3,4-oxadiazinanes.

The table below summarizes the key synthetic approaches that could be adapted for the synthesis of this compound.

Synthetic ApproachStarting MaterialsPotential for this compound SynthesisReference
[2+4] CycloadditionN-Acylhydrazones and Allenic EstersAdaptable by using appropriately substituted hydrazides and subsequent reduction of the double bond. mdpi.com
Cyclization of α-haloketonesα-Haloketones and Substituted HydrazidesAnalogous to the synthesis of thiadiazines, using oxygen-containing reagents. researchgate.net

Unaddressed Questions and Emerging Challenges in the Field

The primary and most significant unaddressed question is the very existence and characterization of this compound in the scientific literature. The lack of specific research on this compound presents a major challenge. Consequently, its fundamental chemical and physical properties, spectroscopic data, and three-dimensional structure remain unknown.

Emerging challenges in the broader field of 1,3,4-oxadiazinane (B1657261) chemistry include:

Stereoselective Synthesis: The development of synthetic methods that can control the stereochemistry at the chiral centers of substituted 1,3,4-oxadiazinanes is a significant hurdle. For this compound, which possesses chiral centers, achieving enantiomerically pure forms would be crucial for evaluating its biological activity.

Ring Stability and Reactivity: A thorough understanding of the stability of the 1,3,4-oxadiazinane ring under various conditions is lacking. Investigating its susceptibility to ring-opening reactions, rearrangements, and other transformations is essential for its practical application.

Structure-Activity Relationships: Without a library of synthesized 1,3,4-oxadiazinane derivatives, establishing clear structure-activity relationships for any potential biological or material applications is impossible.

Recommendations for Future Academic Research on this compound and Related Compounds

To advance the understanding of this compound and the broader class of 1,3,4-oxadiazinanes, the following areas of research are recommended:

Development of Synthetic Routes: The foremost priority is the development and optimization of synthetic pathways to this compound. This should include the exploration of the aforementioned cyclization strategies and the investigation of novel synthetic methodologies. Detailed characterization of the synthesized compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and X-ray crystallography will be essential to confirm its structure.

Computational and Theoretical Studies: In parallel with synthetic efforts, computational studies can provide valuable insights into the predicted geometry, electronic properties, and conformational landscape of this compound. These theoretical predictions can guide synthetic strategies and help in the interpretation of experimental data.

Investigation of Chemical Reactivity: Once synthesized, a systematic study of the chemical reactivity of this compound should be undertaken. This would involve exploring its behavior towards acids, bases, oxidizing agents, and reducing agents to understand its stability and potential for further functionalization.

Exploration of Biological and Material Properties: Following the establishment of its fundamental chemistry, screening this compound and its derivatives for a range of biological activities (e.g., antimicrobial, anticancer, anti-inflammatory) and material properties (e.g., as ligands in coordination chemistry, as building blocks for polymers) would be a logical next step. The structural similarity to bioactive 1,3,4-oxadiazines suggests that this class of compounds may hold untapped potential.

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